molecular formula C5H10O4S B12117252 4-Methoxytetrahydrothiophene-3-ol 1,1-dioxide CAS No. 20627-70-7

4-Methoxytetrahydrothiophene-3-ol 1,1-dioxide

Cat. No.: B12117252
CAS No.: 20627-70-7
M. Wt: 166.20 g/mol
InChI Key: IEIXUOFOSLJYOT-UHFFFAOYSA-N
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Description

4-Methoxytetrahydrothiophene-3-ol 1,1-dioxide is a sulfur-containing heterocyclic compound It is characterized by a tetrahydrothiophene ring with a methoxy group at the 4-position and a hydroxyl group at the 3-position, with the sulfur atom in the ring being oxidized to a dioxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxytetrahydrothiophene-3-ol 1,1-dioxide typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the oxidation of 4-methoxytetrahydrothiophene using hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-25°C to ensure the selective formation of the dioxide.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of catalysts such as transition metal complexes can also enhance the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxytetrahydrothiophene-3-ol 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide back to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced sulfides, and substituted tetrahydrothiophenes .

Scientific Research Applications

4-Methoxytetrahydrothiophene-3-ol 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxytetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with various molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also form complexes with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxytetrahydrothiophene-3-ol 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxyl groups, along with the oxidized sulfur atom, makes it a versatile compound for various applications.

Properties

CAS No.

20627-70-7

Molecular Formula

C5H10O4S

Molecular Weight

166.20 g/mol

IUPAC Name

4-methoxy-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C5H10O4S/c1-9-5-3-10(7,8)2-4(5)6/h4-6H,2-3H2,1H3

InChI Key

IEIXUOFOSLJYOT-UHFFFAOYSA-N

Canonical SMILES

COC1CS(=O)(=O)CC1O

Origin of Product

United States

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